molecular formula C7H4FIN2 B12098961 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12098961
M. Wt: 262.02 g/mol
InChI Key: CPXHQTGFUOWPKT-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by selective halogenation.

    Formation of Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Fluorination: Introduction of the fluorine atom can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Iodination: The iodine atom is typically introduced using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrolo[2,3-c]pyridine core or the substituents.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the pyrrolo[2,3-c]pyridine core linked to another aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance binding affinity and selectivity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-c]pyridine
  • 5-Fluoro-3-bromo-1H-pyrrolo[2,3-c]pyridine
  • 5-Fluoro-3-chloro-1H-pyrrolo[2,3-c]pyridine

Uniqueness

Compared to its analogs, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the specific combination of fluorine and iodine atoms. This combination can influence the compound’s reactivity, binding properties, and overall stability, making it particularly valuable in applications where these characteristics are desired.

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4FIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H

InChI Key

CPXHQTGFUOWPKT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1F)I

Origin of Product

United States

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